molecular formula C6H10O4 B1216400 3-Methylglutaric acid CAS No. 626-51-7

3-Methylglutaric acid

Cat. No.: B1216400
CAS No.: 626-51-7
M. Wt: 146.14 g/mol
InChI Key: XJMMNTGIMDZPMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Methylglutaric acid is the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, acting as the rate-limiting step in the conversion of acetate to hydroxymethylglutaryl coenzyme A .

Mode of Action

This compound interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of HMG-CoA reductase, thereby affecting the biosynthesis of cholesterol .

Biochemical Pathways

This compound is an intermediate of the mitochondrial leucine catabolism . It accumulates when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase is disturbed . This disturbance is the underlying cause in 3-Methylglutaconic aciduria type I .

Pharmacokinetics

It is known that in healthy individuals, this compound is found only in traces in the urine . In patients with 3-Methylglutaconic aciduria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .

Result of Action

This compound can induce lipid oxidative damage and protein oxidative damage . It decreases the non-enzymatic antioxidant defenses in cerebral cortex supernatants, leading to oxidative stress in the cerebral cortex . It also diminishes synaptophysin levels and tau phosphorylation, and increases active caspase-3 content, indicative of cell damage .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, patients with AUH defect excrete even higher amounts of urinary this compound after a leucine-rich, or in general a protein-rich, meal . This suggests that dietary factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

3-Methylglutaric acid is involved in biochemical reactions primarily through its interaction with enzymes such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . These enzymes are crucial in the leucine catabolic pathway. The interaction of this compound with these enzymes leads to its excretion in the urine of individuals with deficiencies in these enzymes. Additionally, this compound is synthesized via a novel mitochondrial biosynthetic pathway termed “the acetyl CoA diversion pathway,” which is initiated by defective electron transport chain function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting mitochondrial energy metabolism. In cells with compromised mitochondrial function, this compound accumulates, leading to disruptions in cellular metabolism and energy production . This accumulation can affect cell signaling pathways and gene expression, ultimately influencing cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to and inhibits the activity of 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, leading to the accumulation of this compound in the body . This inhibition disrupts the normal catabolic pathway of leucine, resulting in metabolic imbalances. Additionally, this compound can influence gene expression by altering the activity of transcription factors involved in mitochondrial function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, the accumulation of this compound can lead to long-term effects on cellular function, including chronic disruptions in energy metabolism and mitochondrial function . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function. At higher doses, it can lead to toxic effects, including severe disruptions in mitochondrial energy metabolism and cellular health . Threshold effects are observed, where a certain dosage level leads to significant adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the leucine catabolic pathway and the acetyl CoA diversion pathway . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, affecting metabolic flux and metabolite levels. The accumulation of this compound can lead to metabolic imbalances and disruptions in energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for understanding its effects on cellular function and metabolism.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the mitochondria . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific organelles. The subcellular localization of this compound is essential for its role in mitochondrial energy metabolism and cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylglutaric acid can be synthesized through the oxidation of 3-methylglutaric aldehyde. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific strains of bacteria that can metabolize leucine. The fermentation process is optimized to maximize the yield of this compound, and the product is extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methylglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylglutaric acid: Another intermediate in leucine catabolism.

    3-Methylglutaconic acid: A closely related compound with similar metabolic roles.

Uniqueness

3-Methylglutaric acid is unique due to its specific role in leucine catabolism and its diagnostic significance in metabolic disorders. Unlike other similar compounds, it is a key biomarker for diagnosing 3-methylglutaconic aciduria and related metabolic diseases.

Properties

IUPAC Name

3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMNTGIMDZPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211649
Record name 3-Methylglutaric acid
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
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CAS No.

626-51-7
Record name 3-Methylglutaric acid
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Record name 3-METHYLGLUTARIC ACID
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Record name 3-METHYLGLUTARIC ACID
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Record name Methylglutaric acid
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Melting Point

80 - 82 °C
Record name Methylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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